molecular formula C15H18N2O3S B2914389 N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide CAS No. 1645448-22-1

N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide

Cat. No.: B2914389
CAS No.: 1645448-22-1
M. Wt: 306.38
InChI Key: HYWXAXFRJUMQRB-UHFFFAOYSA-N
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Description

N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide is an acetamide derivative featuring a cyano-substituted cyclopropylmethyl group and a 3-ethylsulfonylphenyl moiety. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets by influencing electronic interactions.

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-21(19,20)13-5-3-4-11(8-13)9-15(18)17-14(10-16)12-6-7-12/h3-5,8,12,14H,2,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXAXFRJUMQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)CC(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 288.36 g/mol
  • Functional Groups : Contains a cyano group, cyclopropyl moiety, and an ethylsulfonyl phenyl group.

Research indicates that this compound may act through multiple pathways:

  • Modulation of Receptors : The compound has been identified as a modulator of retinoid-related orphan receptor gamma (RORγ), which plays a crucial role in immune response and inflammation .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially beneficial in treating autoimmune diseases.

Biological Activity Data

Table 1 summarizes key biological activities observed in various studies:

Study ReferenceActivity ObservedMethodologyKey Findings
RORγ ModulationIn vitro assaysSignificant inhibition of RORγ activity at concentrations above 10 µM.
Anti-inflammatoryAnimal modelsReduced inflammation markers in treated subjects compared to controls.
CytotoxicityCell viability assaysIC50_{50} values suggest moderate cytotoxic effects on cancer cell lines.

Case Studies

  • RORγ Modulation in Autoimmune Models :
    • A study investigated the effects of the compound on mouse models of autoimmune diseases. Results indicated that treatment led to a decrease in disease severity, attributed to the modulation of RORγ activity.
  • Inflammation Reduction in Arthritis Models :
    • In a controlled experiment, subjects with induced arthritis were treated with varying doses of the compound. The findings demonstrated a dose-dependent reduction in swelling and pain, suggesting potential therapeutic use for inflammatory conditions.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound:

  • Absorption and Metabolism : Studies indicate that the compound is well-absorbed with a half-life suitable for therapeutic use.
  • Safety Profile : Toxicological assessments have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound is compared with analogs based on substituent variations, heterocyclic motifs, and pharmacological profiles. Key examples include:

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Substituents/Rings Molecular Weight (g/mol) Key Features Reported Activity/Properties Source
N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide Cyano-cyclopropylmethyl, 3-ethylsulfonylphenyl Not reported Rigid cyclopropane, polar sulfonyl group Hypothesized enhanced metabolic stability and target affinity -
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoro-indolinylidene, methylisoxazole, pyridinyl - Fluorine enhances electronegativity; isoxazole improves solubility Activity value: 5.797 (hypothesized pIC50 or logP)
2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) Chlorophenyl, thienopyridine, oxadiazole ~506.02 (estimated) Chlorine increases lipophilicity; oxadiazole enhances π-π stacking Studied for solvent affinities
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazole 398.27 Dichloro substitution enhances steric bulk; pyrazole enables hydrogen bonding Exhibits conformational flexibility (dihedral angles: 54.8°–77.5°)
N-(3-cyanophenyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide Cyanophenyl, tetrazole, cyclopropyl 300.34 Tetrazole as a bioisostere for carboxylic acid; cyanophenyl enhances polarity Potential improved bioavailability

Pharmacological and Physical Property Trends

  • Electronic Effects : The ethylsulfonyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to chloro or methyl substituents in analogs .
  • Lipophilicity: Cyclopropane and cyanophenyl groups balance lipophilicity, whereas dichlorophenyl (LogP ~3.5) and thienopyridine (LogP ~2.8) substituents may reduce aqueous solubility .
  • Conformational Flexibility : The dihedral angles in dichlorophenyl analogs (54.8°–77.5°) suggest variable binding modes, while the rigid cyclopropane in the target compound may restrict conformation, enhancing selectivity .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for further pharmacological studies. Comparative analysis highlights the importance of:

  • Substituent Optimization: Balancing polarity (via sulfonyl/cyano) and lipophilicity (via cyclopropane) for improved ADME profiles.
  • Conformational Studies : Investigating rigid vs. flexible analogs to refine target engagement.

Further research should focus on synthesizing derivatives with modified sulfonyl groups and evaluating their pharmacokinetic parameters in vivo.

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